6-(chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
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Properties
IUPAC Name |
6-(chloromethyl)-2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-7-3-4-9(19-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZIVOVYJZBIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer, antimicrobial, and other pharmacological properties.
- Molecular Formula : C12H14ClN5O
- Molecular Weight : 273.73 g/mol
The compound features a chloromethyl group and a methoxy-substituted phenyl ring, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been on its effects against various cancer cell lines:
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative properties of a series of triazine derivatives, including this compound. The results indicated:
- Cell Lines Tested : MDA-MB231 (triple-negative breast cancer), SKBR-3 (HER2-positive), and MCF-7 (hormone receptor-positive).
- GI50 Values : The compound exhibited selective inhibition of MDA-MB231 cells with a GI50 value of approximately 0.06 µM, indicating potent anticancer activity against this cell line while showing reduced effects on non-cancerous cells .
Structure-Activity Relationship (SAR)
The study also analyzed the structure-activity relationship (SAR) of various derivatives:
- Substituent Effects : The presence of electron-donating groups in the para position of the phenyl ring enhanced activity. For instance, compounds with para-methoxy or para-dimethylamino groups showed improved antiproliferative effects .
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| 6-Chloromethyl Triazine | 0.06 | MDA-MB231 |
| Other Derivatives | >20 | MCF-10A (non-cancerous) |
Antimicrobial Activity
The s-triazine derivatives have also been reported to possess antimicrobial properties. In vitro studies demonstrated that these compounds can inhibit bacterial growth:
The mechanism involves targeting bacterial DNA gyrase and other essential enzymes unique to bacteria. This selectivity makes triazines promising candidates for antibiotic development.
Efficacy Against Pathogens
Research indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazine Derivative | 7.81 | Staphylococcus aureus |
| Triazine Derivative | 39.72 | Mycobacterium tuberculosis |
Other Biological Activities
Beyond anticancer and antimicrobial properties, triazine derivatives have shown potential in:
- Anti-inflammatory Activity : Some studies suggest that these compounds may modulate inflammatory pathways.
- Neuroprotective Effects : Certain analogs have demonstrated protective effects in neurodegenerative models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
